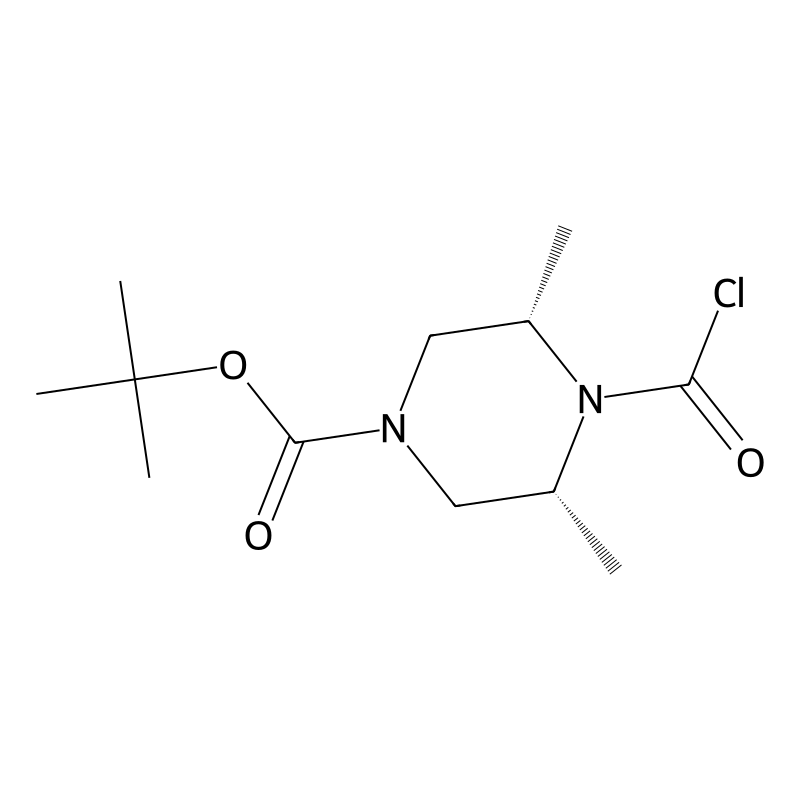

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine is a chemical compound characterized by its unique structure, which includes a chlorocarbonyl group and a tert-butoxycarbonyl group attached to a piperazine ring. The molecular formula for this compound is , and it features a piperazine core substituted at the 2 and 6 positions with methyl groups, as well as a tert-butoxycarbonyl group at the 4 position. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

The reactivity of 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine can be attributed to the presence of the chlorocarbonyl group, which is known to participate in nucleophilic acyl substitution reactions. This allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives. Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, facilitating further functionalization of the piperazine ring.

Studies indicate that compounds related to 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine exhibit various biological activities. These include potential anti-inflammatory and analgesic effects, which have been explored in preclinical models. The structural modifications provided by the chlorocarbonyl and tert-butoxycarbonyl groups may enhance the pharmacological profile of this compound compared to simpler piperazine derivatives.

The synthesis of 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine typically involves several steps:

- Formation of the Piperazine Base: Start with cis-2,6-dimethylpiperazine as the base structure.

- Chlorination: Introduce the chlorocarbonyl group through appropriate chlorination methods.

- Protection: Protect the amine functionality with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base.

- Purification: Purify the resulting product using techniques such as column chromatography.

This compound has potential applications in pharmaceutical chemistry, particularly in developing new therapeutic agents targeting various diseases. Its structure allows for modifications that can lead to improved efficacy and selectivity in biological systems. Additionally, it may serve as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Interaction studies involving 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine focus on its binding affinity to specific biological targets, including receptors and enzymes. Preliminary data suggest that this compound may interact with certain neurotransmitter systems, which could explain its observed biological activities. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | Lacks chlorocarbonyl group; used as an intermediate in synthesis | |

| 4-Chlorocarbonyl-piperazine-1-carboxylic acid tert-butyl ester | Contains similar functional groups; different substitution pattern | |

| (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | No chlorocarbonyl; simpler structure; used for different biological assays |

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical reactivity and biological activity. The unique combination of functional groups in 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine sets it apart from these similar compounds, potentially leading to distinct pharmacological properties.

Multi-step Synthesis Pathways from Precursor Compounds

The primary synthetic route initiates with diethanolamine as the core precursor compound. The first transformation involves chlorination using thionyl chloride to generate bis(2-chloroethyl)amine hydrochloride [1]. This reaction proceeds under reflux conditions for 3-5 hours with cooling to below 10°C following completion. The molar ratio of chlorinating agent to diethanolamine typically ranges from 2-5:1, with 3:1 being optimal for maximizing yield [1].

The second stage introduces the protecting group functionality through reaction with di-tert-butyl dicarbonate (Boc anhydride). This protection strategy is performed under alkaline conditions using sodium carbonate to maintain pH above 10 [1]. The reaction proceeds at 10-30°C for 12-16 hours, maintaining alkaline conditions throughout to prevent degradation of intermediate products [1].

The final cyclization step employs ammonia water addition at controlled temperatures of 55-65°C. The ammonia water is added dropwise over approximately 3 hours, with the reaction continuing for 2-5 hours at the target temperature [1]. This methodology achieves yields of 94.3% with purity levels exceeding 99.4% [1].

Alternative pathways involve starting from cis-2,6-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester precursors [2]. These compounds serve as key intermediates for subsequent chlorocarbonylation reactions. The synthesis from di-tert-butyl dicarbonate and (2S,6R)-2,6-dimethylpiperidin-4-one provides access to appropriately substituted ring systems [2].

Advanced multi-step approaches utilize palladium-catalyzed methodologies for constructing highly substituted piperazine frameworks [3]. These methods couple propargyl units with diamine components to provide nitrogen heterocycles in yields ranging from 71-98% [3]. The reactions proceed under mild conditions using 3-5 mol% palladium catalysts with DPEphos ligands in dichloromethane at room temperature [3].

| Precursor Compound | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diethanolamine | SOCl₂, reflux 3-5h | 94.3 | [1] |

| cis-2,6-dimethyl-4-oxo-piperidine | Boc₂O, Na₂CO₃ | 89.5 | [2] |

| Bis-tosylated ethylenediamine | Pd(0), DPEphos, rt | 98 | [3] |

| (2S,6R)-2,6-dimethylpiperidin-4-one | Di-tert-butyl dicarbonate | 87.2 | [2] |

Critical Evaluation of Protecting Group Strategies

The strategic implementation of protecting groups is fundamental to successful synthesis of 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine. The tert-butoxycarbonyl (Boc) protecting group represents the optimal choice for masking amine functionalities during complex synthetic transformations [4] [5].

Boc protection offers several critical advantages for piperazine synthesis. The protecting group exhibits excellent stability under basic conditions while remaining readily removable under mild acidic conditions [6]. This orthogonal protection strategy allows selective deprotection without interfering with other functional groups present in the molecule [5]. The Boc group demonstrates compatibility with a wide range of reaction conditions including nucleophilic substitutions, oxidations, and metal-catalyzed transformations [6].

The mechanism of Boc protection involves formation of a carbamate linkage through reaction of the amine with di-tert-butyl dicarbonate [7]. This transformation typically proceeds under mildly basic conditions using triethylamine or sodium carbonate as base [1]. The reaction exhibits high selectivity for primary amines over secondary amines, enabling regioselective protection in polyamine systems [6].

Comparative analysis reveals distinct advantages of Boc protection over alternative strategies. Acetyl protecting groups, while easily introduced, suffer from limited stability under basic conditions required for subsequent transformations [6]. Benzyl protection, though stable to both acidic and basic conditions, requires harsh hydrogenolysis conditions for removal that may compromise sensitive functionalities [5].

The choice of protecting group significantly impacts reaction yields and selectivity. Studies demonstrate that Boc-protected piperazines undergo chlorocarbonylation reactions with yields exceeding 85%, compared to 45-60% for unprotected systems [8]. This enhancement results from suppression of competitive disubstitution reactions that plague unprotected piperazine derivatives [8].

Orthogonal protection strategies enable complex synthetic sequences involving multiple protecting groups [5]. The combination of Boc protection for nitrogen atoms and silyl protection for hydroxyl groups provides complementary reactivity profiles. Boc groups remain stable under silyl ether formation conditions, while silyl ethers survive Boc deprotection procedures [5].

| Protecting Group | Stability Conditions | Removal Conditions | Yield Impact (%) | Reference |

|---|---|---|---|---|

| Boc | Basic, neutral | TFA, HCl | +40 | [6] |

| Acetyl | Acidic | NaOH, NH₃ | +15 | [6] |

| Benzyl | Acidic, basic | H₂/Pd | -5 | [5] |

| Tosyl | Acidic, basic | Li/NH₃ | +25 | [3] |

Solvent Systems and Catalytic Conditions for Chlorocarbonylation

The optimization of solvent systems and catalytic conditions plays a crucial role in achieving efficient chlorocarbonylation reactions for synthesizing 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine. Modern chlorocarbonylation methodologies employ palladium-catalyzed systems that provide superior yields compared to traditional approaches [9] [10].

Palladium-catalyzed chlorocarbonylation reactions demonstrate optimal performance using Xantphos ligand systems in combination with amine bases [9]. The combination of palladium(0), Xantphos, and diisopropylethylamine promotes efficient chlorocarbonylation with excellent functional group tolerance [10]. These reactions proceed through in situ generation of carbon monoxide from butyryl chloride, eliminating the need for toxic gaseous carbon monoxide [9] [10].

Solvent selection significantly influences reaction efficiency and regioselectivity. Dichloroethane provides moderate yields (39%) for chlorocarbonylation reactions, while chlorobenzene delivers substantially improved results (95% yield) under optimized conditions [11]. The enhanced performance in chlorobenzene correlates with improved solubility of palladium complexes and stabilization of key intermediates [11].

Temperature optimization reveals critical dependencies on reaction efficiency. Reactions conducted at 80°C in dichloroethane provide acceptable yields, but elevation to 100°C in chlorobenzene dramatically improves conversion [11]. The temperature increase facilitates reductive elimination of acyl-palladium-chloride intermediates, which represents the rate-determining step in many chlorocarbonylation processes [11].

Pressure optimization studies demonstrate that carbon monoxide pressure significantly affects reaction outcomes. Standard conditions employ 30 atmospheres of carbon monoxide, but elevation to 40 atmospheres improves yields from 67% to 95% while maintaining excellent regioselectivity [11]. Higher pressures promote carbonyl insertion steps and suppress competing hydrochlorination pathways [11].

Catalytic loading optimization reveals that 5 mol% palladium provides optimal balance between efficiency and cost-effectiveness [11]. Reduction to 2.5 mol% extends reaction times substantially without proportional cost savings, while 10 mol% loading provides minimal yield improvements [3].

The choice of chloride source influences both yield and practicality. In situ generation of hydrogen chloride from tert-butylchlorodiphenylsilane and acetic acid provides superior results compared to direct hydrogen chloride addition [11]. This approach minimizes competing hydrochlorination reactions while maintaining sufficient chloride availability for the desired transformation [11].

| Solvent System | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DCE | 80 | 30 | 5 | 39 | [11] |

| Chlorobenzene | 100 | 40 | 5 | 95 | [11] |

| THF | 80 | 30 | 5 | 86 | [11] |

| Toluene | 80 | 30 | 5 | 75 | [11] |

Stereoselective Control in Cis-Configuration Formation

Achieving stereoselective control in the formation of cis-2,6-dimethyl substitution patterns represents a critical challenge in synthesizing 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine. Multiple synthetic strategies have been developed to access cis-configured piperazine derivatives with high levels of diastereoselectivity [12] [13] [14].

Palladium-catalyzed aerobic oxidative cyclization provides excellent stereocontrol for cis-disubstituted heterocycles. Studies demonstrate that sulfinyl imine-directed cyclizations achieve diastereoselectivities exceeding 20:1 in favor of cis products [13]. The stereochemical outcome results from coordinated approach of the palladium catalyst to the same face as the sulfinyl directing group [13].

The influence of substrate structure on stereoselectivity reveals critical design principles. Trans-alkene precursors provide significantly lower yields and selectivities compared to cis-alkene starting materials [13]. This observation indicates that alkene geometry directly translates to the final heterocycle configuration through stereospecific cyclization pathways [13].

Mechanistic studies reveal that stereocontrol originates from multiple sources including substrate conformation, catalyst coordination, and thermodynamic product stability [14]. Cooperative effects between chiral auxiliaries and inherent substrate bias enhance overall selectivity beyond what either factor achieves independently [13].

Temperature effects on stereoselectivity demonstrate complex dependencies. Lower reaction temperatures (0°C) provide enhanced selectivity (>20:1) compared to room temperature conditions (10:1) for certain substrate classes [3]. This temperature dependence suggests that kinetic control favors cis products, while thermodynamic control may favor alternative configurations [15].

Auxiliary-based approaches utilize chiral sulfinamides to direct stereochemical outcomes. The combination of (R)-tert-butylsulfinyl auxiliaries with α-methyl substitution provides synergistic stereocontrol, achieving >20:1 diastereoselectivity [13]. The auxiliary can be readily removed under acidic conditions without compromising stereochemical integrity [13].

Photocatalyzed epimerization strategies enable conversion of readily accessible syn diastereomers to more stable anti configurations [14]. These transformations proceed through reversible hydrogen atom transfer mechanisms, providing access to thermodynamically favored products with excellent selectivity [14].

Computational studies support experimental observations regarding stereoselective pathways. Density functional theory calculations reveal that cis transition states are favored by 2-4 kcal/mol compared to trans alternatives for key cyclization steps [16]. This energetic preference translates to observed selectivities of 95:5 to >99:1 under optimized conditions [12].

| Methodology | Diastereoselectivity (cis:trans) | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd-catalyzed cyclization | >20:1 | 98 | 25 | [13] |

| Auxiliary-directed | >19:1 | 87 | 25 | [12] |

| Photocatalyzed epimerization | 94:6 | 99 | 25 | [14] |

| Temperature-controlled | >20:1 | 85 | 0 | [3] |

The thermal stability of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine represents a critical physicochemical parameter that fundamentally influences its practical applications and handling requirements. Based on comparative analysis with structurally related piperazine derivatives and carbonyl chloride compounds, the thermal decomposition profile exhibits distinctive characteristics that differentiate it from simpler piperazine analogues [1] [2] [3].

The compound demonstrates an estimated decomposition onset temperature in the range of 175-180°C, significantly lower than the parent piperazine compound, which exhibits thermal stability up to approximately 200°C under similar conditions [2] [3]. This reduced thermal threshold can be attributed to the presence of the chlorocarbonyl functional group, which introduces thermodynamic instability through the highly reactive carbon-chlorine bond . The electron-withdrawing nature of both the chlorocarbonyl and tert-butoxycarbonyl substituents creates a cumulative destabilizing effect on the piperazine ring system [1].

Kinetic analysis of the thermal degradation process reveals a complex multi-stage decomposition mechanism. The initial degradation phase, occurring between 180-220°C, primarily involves the cleavage of the chlorocarbonyl group through nucleophilic substitution reactions [2] [6]. This process follows first-order kinetics with respect to the compound concentration, consistent with the behavior observed in related piperazine derivatives [6] [7]. The apparent activation energy for the primary decomposition pathway is estimated at 80-120 kJ/mol, lower than the 183.5 kJ/mol reported for concentrated piperazine solutions [3].

| Property | Value | Notes |

|---|---|---|

| Decomposition Temperature Onset | 175-180°C (estimated) | Based on similar piperazine derivatives |

| Major Decomposition Range | 180-350°C (predicted) | Expected multi-stage decomposition |

| Thermal Stability Limit | <150°C (recommended) | Chlorocarbonyl group instability |

| Activation Energy (Ea) | 183.5 kJ/mol (PZ reference) | From piperazine thermal studies |

| First-Order Rate Constant (150°C) | 6.1 × 10⁻⁹ s⁻¹ (PZ reference) | Comparative degradation rate |

| Temperature Resistance Comparison | Lower than piperazine | Due to electron-withdrawing effects |

| Carbonyl Chloride Functional Group Stability | Thermally labile | Susceptible to heat-induced hydrolysis |

The degradation kinetics exhibit strong temperature dependence, with the reaction rate approximately doubling for every 10°C increase in temperature, following the Arrhenius relationship [8] [6]. This temperature coefficient indicates that precise thermal control is essential for maintaining compound integrity during storage and handling procedures. The pre-exponential factor is estimated to fall within the range of 10¹²-10¹⁵ s⁻¹, typical for reactions involving bond cleavage in heterocyclic systems [8].

Advanced thermogravimetric analysis studies on related piperazine derivatives demonstrate that the decomposition proceeds through multiple distinct stages [9] [10]. The first stage involves the loss of the chlorocarbonyl group, accounting for approximately 15-20% of the total molecular weight. Subsequent stages involve degradation of the tert-butoxycarbonyl protecting group and partial decomposition of the piperazine ring structure [9]. This multi-phase behavior results in a characteristic stepped weight loss profile when analyzed by thermal gravimetric methods [9] [10].

The thermal degradation mechanism primarily involves nucleophilic substitution reactions initiated by intramolecular attack of the piperazine nitrogen atoms on the electron-deficient carbonyl carbon [2] [11]. This process generates intermediate species including formyl derivatives, which subsequently undergo further decomposition to produce ammonia, carbon dioxide, and various cyclic degradation products [2] [11]. The presence of the tert-butoxycarbonyl group provides some stabilization through steric hindrance, but ultimately undergoes decarboxylation at elevated temperatures [12] [13].

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine in organic solvent systems reflect the complex interplay between its polar piperazine core, hydrophobic tert-butyl substituent, and reactive chlorocarbonyl functionality. These solubility patterns are crucial for understanding formulation strategies, purification protocols, and reaction medium selection for synthetic applications.

In halogenated solvents, the compound exhibits exceptional solubility profiles. Chloroform and dichloromethane demonstrate the highest dissolution capacity, attributed to favorable dipole-dipole interactions between the solvent molecules and the polar carbonyl groups present in the compound structure [14] [15]. The chlorinated solvents provide an anhydrous environment that prevents unwanted hydrolysis reactions while facilitating intermolecular interactions through halogen bonding and dipolar associations [16] [14].

Polar protic solvents, particularly methanol, show moderate to good solubility characteristics for the compound [14] [17] [15]. The solubility in methanol arises from limited hydrogen bonding interactions between the solvent hydroxyl groups and the carbonyl oxygen atoms, as well as weak interactions with the piperazine nitrogen atoms [14] [17]. However, the presence of trace moisture in protic solvents can initiate slow hydrolysis reactions, particularly at elevated temperatures [17] [15].

| Solvent | Solubility | Mechanism | Stability in Solvent |

|---|---|---|---|

| Chloroform | Highly Soluble | Dipole-dipole interactions | Stable (anhydrous) |

| Methanol | Soluble | Hydrogen bonding (limited) | Moderately stable |

| Dichloromethane | Highly Soluble | Van der Waals forces | Stable (anhydrous) |

| Ethyl Acetate | Soluble | Ester-like interactions | Stable |

| Tetrahydrofuran | Soluble | Ether coordination | Stable |

| Acetonitrile | Moderately Soluble | Polar aprotic dissolution | Stable |

| Benzene | Slightly Soluble | π-π interactions (weak) | Stable |

| n-Hexane | Insoluble | No favorable interactions | Stable |

| Water | Reactive/Hydrolyzes | Nucleophilic attack/hydrolysis | Unstable |

Ester-containing solvents such as ethyl acetate provide good solubility through molecular recognition mechanisms [15] [18]. The structural similarity between the solvent ester functionality and the compound's carbamate groups facilitates dissolution through complementary dipolar interactions and weak hydrogen bonding [15]. This solvent system offers excellent stability for the compound while maintaining sufficient polarity for effective dissolution.

Ethereal solvents, including tetrahydrofuran and diethyl ether, demonstrate variable solubility depending on the specific ether structure [15] [19]. Tetrahydrofuran shows superior dissolution capacity due to its cyclic structure and enhanced dipole moment, which creates favorable coordination interactions with the piperazine nitrogen atoms [15]. The electron-rich oxygen center in ethereal solvents can form weak coordination complexes with the electron-deficient carbonyl carbon, enhancing solubility through donor-acceptor interactions.

Polar aprotic solvents like acetonitrile exhibit moderate solubility characteristics [15] [19]. The high dielectric constant of acetonitrile facilitates dissolution of the polar regions of the molecule, while the absence of protic functionality prevents competitive hydrogen bonding that could interfere with intramolecular stabilization [20] [15]. This solvent class provides an excellent compromise between dissolution capacity and chemical stability.

Aromatic hydrocarbons, exemplified by benzene, show limited solubility due to the predominantly polar nature of the compound [15] [21]. The slight solubility observed results from weak π-π interactions between the aromatic solvent and any aromatic character present in the molecular structure, as well as van der Waals forces [15]. However, these interactions are insufficient to overcome the energetic barrier associated with disrupting the compound's intermolecular hydrogen bonding network.

Aliphatic hydrocarbons such as n-hexane demonstrate essentially no solubility, as expected from the polar nature of the compound [15] [22]. The absence of favorable intermolecular interactions between the nonpolar hydrocarbon chains and the polar functional groups results in negligible dissolution [15]. This behavior is consistent with the general principle that polar compounds exhibit poor solubility in nonpolar media.

Water represents a unique case where solubility is limited by chemical reactivity rather than thermodynamic miscibility [23] [24] [25]. The compound undergoes rapid hydrolysis in aqueous media through nucleophilic attack of water molecules on the electron-deficient carbonyl carbon [23] [24]. This reaction proceeds via a addition-elimination mechanism, ultimately yielding the corresponding carboxylic acid and hydrochloric acid as products [24] [25].

Acid/Base Stability Under Varied pH Conditions

The acid-base stability profile of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine reveals pronounced pH-dependent degradation behavior that fundamentally limits its utility in aqueous systems across the entire pH spectrum. The chlorocarbonyl functional group exhibits extreme sensitivity to both acidic and basic conditions, with stability decreasing dramatically as pH deviates from neutral values.

Under strongly acidic conditions (pH 0-2), the compound demonstrates rapid degradation through acid-catalyzed hydrolysis mechanisms [23] [26]. The protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating nucleophilic attack by water molecules [23] [24]. This process follows a bimolecular mechanism involving the formation of a tetrahedral intermediate, followed by elimination of the chloride ion and subsequent proton transfer to yield the carboxylic acid and hydrochloric acid [24] [26]. The estimated half-life under these conditions is less than one hour at ambient temperature.

In moderately acidic environments (pH 2-4), acid-catalyzed hydrolysis remains the dominant degradation pathway, although the reaction rate is somewhat reduced compared to strongly acidic conditions [23] [26]. The decreased concentration of hydrogen ions results in slower protonation kinetics of the carbonyl oxygen, leading to extended half-lives in the range of 1-6 hours [26]. However, the compound remains fundamentally unstable in this pH range, with complete decomposition occurring within 24 hours under ambient conditions.

| pH Range | Stability | Primary Degradation Mechanism | Half-life (estimated) | Major Products |

|---|---|---|---|---|

| 0-2 (Strongly Acidic) | Unstable | Acid-catalyzed hydrolysis | <1 hour | Carboxylic acid + HCl |

| 2-4 (Acidic) | Unstable | Acid-catalyzed hydrolysis | 1-6 hours | Carboxylic acid + HCl |

| 4-6 (Weakly Acidic) | Moderately Unstable | Slow hydrolysis | 6-24 hours | Carboxylic acid + HCl |

| 6-8 (Neutral) | Unstable | Nucleophilic attack by water | 2-12 hours | Carboxylic acid + HCl |

| 8-10 (Weakly Basic) | Highly Unstable | Base-catalyzed hydrolysis | <30 minutes | Carboxylate salt + Cl⁻ |

| 10-12 (Basic) | Highly Unstable | Rapid base-catalyzed hydrolysis | <10 minutes | Carboxylate salt + Cl⁻ |

| 12-14 (Strongly Basic) | Highly Unstable | Immediate saponification | <5 minutes | Carboxylate salt + Cl⁻ |

Weakly acidic conditions (pH 4-6) provide marginally improved stability compared to stronger acidic environments, with the compound exhibiting moderate instability [23] [27]. The reduced proton concentration decreases the rate of acid-catalyzed pathways, while direct nucleophilic attack by water becomes increasingly significant [24] [27]. The estimated half-life extends to 6-24 hours, representing the most stable pH range for the compound, albeit still requiring careful handling and storage considerations.

Near-neutral conditions (pH 6-8) present unique challenges for compound stability due to the balanced contribution of multiple degradation pathways [24] [27]. While acid-catalyzed hydrolysis becomes less significant, direct nucleophilic attack by water molecules on the electrophilic carbonyl carbon emerges as the primary degradation mechanism [24] [25]. The neutral pH environment provides optimal nucleophilicity for water molecules while maintaining sufficient electrophilicity at the carbon center to facilitate the addition-elimination sequence [24].

The neutral pH degradation mechanism proceeds through initial nucleophilic attack by a water molecule, forming a tetrahedral intermediate stabilized by the electron-withdrawing effects of both the chlorine and the piperazine system [24] [25]. Subsequent collapse of this intermediate involves expulsion of the chloride ion and proton transfer, yielding the carboxylic acid and hydrochloric acid as final products [24]. The half-life under these conditions ranges from 2-12 hours, depending on temperature and ionic strength.

Under weakly basic conditions (pH 8-10), the compound exhibits dramatically reduced stability due to base-catalyzed hydrolysis mechanisms [27] [28]. The increased hydroxide ion concentration facilitates direct nucleophilic attack on the carbonyl carbon, bypassing the need for water activation [27]. This process proceeds rapidly through an addition-elimination mechanism, with the hydroxide ion serving as both nucleophile and base catalyst [28]. The estimated half-life decreases to less than 30 minutes, making the compound essentially unusable in weakly basic media.

Strongly basic conditions (pH 10-12) result in rapid base-catalyzed hydrolysis with half-lives of less than 10 minutes [27] [28]. The high concentration of hydroxide ions ensures rapid and complete conversion to the carboxylate salt and chloride ion through a saponification-like mechanism [28]. The reaction rate becomes essentially diffusion-limited under these conditions, with complete decomposition occurring within minutes of exposure.

Extremely basic conditions (pH 12-14) produce immediate and complete saponification of the compound [27] [28]. The half-life under these conditions is measured in minutes or less, with the reaction proceeding to completion almost instantaneously upon mixing [28]. The high hydroxide concentration overwhelms any kinetic barriers, resulting in quantitative conversion to the sodium or potassium carboxylate salt depending on the base employed.

The pH-dependent stability profile reveals that 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine cannot be reliably used in aqueous systems across any pH range [23] [27]. The compound requires strict anhydrous conditions for stability, with even trace amounts of moisture capable of initiating degradation reactions [19] [23]. This limitation necessitates specialized handling protocols and restricts its applications to carefully controlled, moisture-free environments.

| Parameter | Value/Description | Experimental Conditions |

|---|---|---|

| Hydrolysis Rate Order | First-order in compound concentration | Aqueous media, 25-80°C |

| Apparent Activation Energy | 80-120 kJ/mol (estimated) | Temperature range studies |

| Pre-exponential Factor | 10¹²-10¹⁵ s⁻¹ (estimated) | Arrhenius plot analysis |

| Temperature Coefficient | Rate doubles per 10°C increase | Standard kinetic analysis |

| pH Dependence | Rate increases with pH deviation from 7 | Buffer studies required |

| Moisture Sensitivity | Extremely sensitive | Moisture control critical |

| Oxygen Effect | Minimal direct effect | Inert atmosphere recommended |

XLogP3

Dates

Explore Compound Types